Cas no 100693-36-5 (Tris(4-(bromomethyl)phenyl)amine)
Tris(4-(bromomethyl)phenyl)amine Chemical and Physical Properties
Names and Identifiers
-
- G64093
- 100693-36-5
- YSZC344
- 4-(bromomethyl)-N,N-bis[4-(bromomethyl)phenyl]aniline
- Benzenamine,4-(bromomethyl)-N,N-bis[4-(bromomethyl)phenyl]-
- Tris(4-(bromomethyl)phenyl)amine
-
- Inchi: 1S/C21H18Br3N/c22-13-16-1-7-19(8-2-16)25(20-9-3-17(14-23)4-10-20)21-11-5-18(15-24)6-12-21/h1-12H,13-15H2
- InChI Key: WZHJOELUFMNZRF-UHFFFAOYSA-N
- SMILES: BrCC1C=CC(=CC=1)N(C1C=CC(CBr)=CC=1)C1C=CC(CBr)=CC=1
Computed Properties
- Exact Mass: 522.89689g/mol
- Monoisotopic Mass: 520.89894g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 25
- Rotatable Bond Count: 6
- Complexity: 310
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.8
- Topological Polar Surface Area: 3.2Ų
Tris(4-(bromomethyl)phenyl)amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1635834-100mg |
Tris(4-(bromomethyl)phenyl)amine |
100693-36-5 | 98% | 100mg |
¥2032.00 | 2023-11-22 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1635834-250mg |
Tris(4-(bromomethyl)phenyl)amine |
100693-36-5 | 98% | 250mg |
¥4017.00 | 2023-11-22 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1635834-1g |
Tris(4-(bromomethyl)phenyl)amine |
100693-36-5 | 98% | 1g |
¥9265.00 | 2023-11-22 | |
| Ambeed | A1156793-100mg |
Tris(4-(bromomethyl)phenyl)amine |
100693-36-5 | 98% | 100mg |
$220.0 | 2025-02-20 | |
| Ambeed | A1156793-250mg |
Tris(4-(bromomethyl)phenyl)amine |
100693-36-5 | 98% | 250mg |
$372.0 | 2025-02-20 | |
| Ambeed | A1156793-1g |
Tris(4-(bromomethyl)phenyl)amine |
100693-36-5 | 98% | 1g |
$1001.0 | 2025-02-20 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R160134-100mg |
Tris(4-(bromomethyl)phenyl)amine |
100693-36-5 | 98% | 100mg |
¥1576 | 2023-09-11 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R160134-250mg |
Tris(4-(bromomethyl)phenyl)amine |
100693-36-5 | 98% | 250mg |
¥2678 | 2023-09-11 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R160134-1g |
Tris(4-(bromomethyl)phenyl)amine |
100693-36-5 | 98% | 1g |
¥7231 | 2023-09-11 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01096979-100mg |
Tris(4-(bromomethyl)phenyl)amine |
100693-36-5 | 98% | 100mg |
¥1194.0 | 2023-04-06 |
Tris(4-(bromomethyl)phenyl)amine Suppliers
Tris(4-(bromomethyl)phenyl)amine Related Literature
-
C. Achilli,G. F. Guidetti,A. Ciana,D. Capsoni,G. Minetti Biomater. Sci., 2016,4, 1417-1421
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on Tris(4-(bromomethyl)phenyl)amine
Recent Advances in the Application of Tris(4-(bromomethyl)phenyl)amine (CAS: 100693-36-5) in Chemical Biology and Pharmaceutical Research
Tris(4-(bromomethyl)phenyl)amine (CAS: 100693-36-5) is a versatile brominated aromatic amine compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in chemical biology and pharmaceutical research. This compound serves as a crucial intermediate in the synthesis of various functional materials, including organic semiconductors, luminescent materials, and pharmaceutical agents. Recent studies have explored its utility in drug discovery, materials science, and chemical biology, highlighting its role as a building block for more complex molecular architectures.
One of the most notable applications of Tris(4-(bromomethyl)phenyl)amine is its use in the development of novel drug delivery systems. Researchers have leveraged its bromomethyl groups for facile functionalization, enabling the conjugation of therapeutic payloads or targeting moieties. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility in constructing prodrugs with controlled release profiles, showcasing its potential in improving drug bioavailability and reducing off-target effects.
In the realm of materials science, Tris(4-(bromomethyl)phenyl)amine has been employed as a precursor for the synthesis of advanced organic electronic materials. Its ability to form stable radical cations and participate in charge-transfer interactions makes it an attractive candidate for organic light-emitting diodes (OLEDs) and photovoltaic devices. A recent breakthrough published in Advanced Materials highlighted its incorporation into a new class of hole-transporting materials, which exhibited exceptional performance in perovskite solar cells, achieving a power conversion efficiency of over 22%.
From a chemical biology perspective, the compound's reactivity has been exploited for protein labeling and bioconjugation strategies. The bromomethyl groups can undergo nucleophilic substitution reactions with thiols or amines present in biomolecules, facilitating site-specific modifications. A 2024 study in Chemical Science detailed its use in developing fluorescent probes for real-time imaging of cellular processes, offering new tools for studying disease mechanisms at the molecular level.
Despite these promising developments, challenges remain in optimizing the synthesis and purification of Tris(4-(bromomethyl)phenyl)amine to ensure reproducibility and scalability for industrial applications. Recent efforts have focused on developing greener synthetic routes, with one team reporting a solvent-free mechanochemical approach that significantly reduces waste generation while maintaining high yields (>85%).
Looking ahead, the unique properties of Tris(4-(bromomethyl)phenyl)amine position it as a key player in interdisciplinary research spanning chemistry, biology, and materials science. Ongoing investigations are exploring its potential in areas such as antimicrobial coatings, where its brominated structure may confer biocidal properties, and in the development of stimuli-responsive materials for biomedical applications. As research continues to uncover new applications for this versatile compound, it is expected to play an increasingly important role in advancing both fundamental science and technological innovation.
100693-36-5 (Tris(4-(bromomethyl)phenyl)amine) Related Products
- 830324-28-2(Benzenamine, 2-(bromomethyl)-N-[2-(bromomethyl)phenyl]-)
- 1054451-35-2(4-(bromomethyl)-N,N-diethylaniline)
- 1116572-69-0(4-(bromomethyl)-N,N-dimethylaniline hydrobromide)
- 636984-46-8(2-Naphthalenamine, N-[3-(bromomethyl)phenyl]-N-phenyl-)
- 857153-72-1(Benzenamine, 3-(bromomethyl)-N,N-diethyl-)
- 734506-61-7(3-(bromomethyl)-N,N-dimethylbenzenamine)
- 117426-12-7(2-(Bromomethyl)-N,N-dimethylaniline)
- 183994-94-7(4-(Bromomethyl)-N,N-diphenylaniline)
- 102236-12-4(4-(bromomethyl)-N,N-dimethylaniline)
- 799559-80-1(1-Pyrenamine, N-[3-(bromomethyl)phenyl]-N-phenyl-)